molecular formula C9H17N3S B14586726 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine CAS No. 61123-04-4

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine

Cat. No.: B14586726
CAS No.: 61123-04-4
M. Wt: 199.32 g/mol
InChI Key: LROCWOBQRHGPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is a compound that features a piperidine ring connected to an imidazole ring via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine typically involves the reaction of 4,5-dihydro-1H-imidazole-2-thiol with a piperidine derivative. The reaction conditions often require a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1H-imidazole-2-thiol: A precursor in the synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine.

    2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Another imidazole derivative with different functional groups.

    1H-Imidazole, 4,5-dihydro-2-methyl-: A similar compound with a methyl group instead of a piperidine ring.

Uniqueness

This compound is unique due to the presence of both a piperidine and an imidazole ring connected via a sulfanyl linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

61123-04-4

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)piperidine

InChI

InChI=1S/C9H17N3S/c1-2-6-12(7-3-1)8-13-9-10-4-5-11-9/h1-8H2,(H,10,11)

InChI Key

LROCWOBQRHGPPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CSC2=NCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.